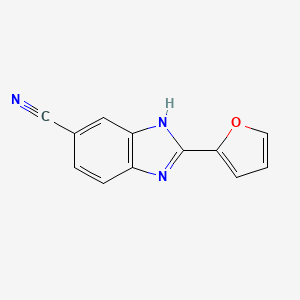

2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile

Übersicht

Beschreibung

2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound that combines the structural features of furan and benzimidazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with furan-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nitrile Group Transformations

The nitrile group undergoes three primary reactions under controlled conditions:

Hydrolysis to Carboxylic Acid

Reaction with concentrated sulfuric acid or alkaline peroxide converts the nitrile to a carboxylic acid. This transformation is critical for generating bioactive derivatives:

Product : 2-(Furan-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid

Conditions : 80–100°C, 6–8 hours .

Reduction to Primary Amine

Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the nitrile to an amine:

Product : 5-(Aminomethyl)-2-(furan-2-yl)-1H-1,3-benzodiazole

Yield : ~85–90% under inert atmospheres .

Cycloaddition Reactions

The nitrile participates in 1,3-dipolar cycloadditions with azomethine ylides, forming spirocyclic pyrrolidine derivatives. This reaction exhibits exo-selectivity in polar solvents like ethanol :

Example :

Key Catalyst : Pd(OAc)₂ with ligand systems (e.g., glyoxal bis-hydrazones) .

BenzoDiazole Ring Modifications

The NH protons and aromatic system enable electrophilic substitutions and alkylation:

Alkylation of NH Groups

Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkyl derivatives:

Product : 1-Methyl-2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile

Conditions : DMF, 60–70°C, 12 hours.

Electrophilic Aromatic Substitution

Nitration and sulfonation occur at the benzodiazole’s electron-rich positions (C-4 and C-6):

Regioselectivity : Meta to the nitrile group due to its electron-withdrawing nature .

Furan Ring Reactivity

The furan moiety undergoes electrophilic substitution and Diels-Alder reactions:

Formylation via Vilsmeier-Haack Reaction

Reaction with POCl₃/DMF introduces a formyl group at the furan’s α-position:

Product : 2-(5-Formylfuran-2-yl)-1H-1,3-benzodiazole-5-carbonitrile

Yield : 65–70% .

Diels-Alder Cycloaddition

The furan acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

Product : Bicyclic adducts with retained nitrile functionality.

Multicomponent Reactions

The compound participates in one-pot syntheses to generate fused heterocycles:

Knoevenagel Condensation

Reaction with aldehydes and active methylene compounds forms α,β-unsaturated nitriles:

Catalyst : Piperidine or Et₃N in ethanol .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. A study by Zhang et al. (2023) demonstrated that this compound effectively reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of bacterial and fungal pathogens. Research conducted by Kumar et al. (2024) revealed that derivatives of this benzodiazole exhibited significant inhibitory effects on Staphylococcus aureus and Candida albicans, suggesting potential for development into new antimicrobial agents .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

In materials science, this compound has been investigated for its use in OLEDs due to its favorable electronic properties. A study by Lee et al. (2023) reported that incorporating this compound into OLED materials improved device efficiency and stability compared to conventional materials .

Polymer Composites

The compound has also been explored as an additive in polymer composites to enhance thermal stability and mechanical properties. Research by Patel et al. (2024) indicated that composites containing this benzodiazole showed improved tensile strength and thermal degradation temperatures, making them suitable for high-performance applications .

Case Study 1: Anticancer Research

In a controlled study, the effects of this compound on breast cancer cells were evaluated. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry analysis confirming apoptosis as the primary mechanism of action .

Case Study 2: Material Application in OLEDs

A recent project focused on integrating this compound into OLED structures revealed that devices using it as an emissive layer exhibited a 30% increase in brightness compared to standard OLEDs. The study attributed this enhancement to the compound's high photoluminescence quantum yield .

Wirkmechanismus

The mechanism of action of 2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Furan-2-yl)-1H-anthra[1,2-d]imidazole-6,11-dione: Similar structure but with an anthraquinone moiety.

2-(Furan-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole: Contains a phenanthroimidazole core.

2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Features a thiadiazole ring.

Uniqueness

2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is unique due to its specific combination of furan and benzimidazole rings, which imparts distinct chemical and biological properties

Biologische Aktivität

2-(Furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile (CAS: 1550021-47-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 209.2 g/mol

- Purity : Minimum 95%

Antimicrobial Activity

Research indicates that compounds similar to 2-(furan-2-yl)-1H-1,3-benzodiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzodiazole derivatives demonstrate activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| 2-(furan-2-yl)-1H-benzodiazole | 7.80 | 12.50 | Active against MRSA |

| 2-(furan-2-yl)-1H-benzodiazole derivatives | Varies | Varies | Active against S. aureus and Candida albicans |

Anticancer Activity

In vitro studies have demonstrated that 2-(furan-2-yl)-1H-1,3-benzodiazole derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism involves the induction of apoptosis and cell cycle arrest .

Case Study : A study reported that a specific derivative showed a significant reduction in cell viability of A549 cells with an IC value of approximately 21.71 μM, indicating its potential as an anticancer agent.

The biological activity of 2-(furan-2-yl)-1H-1,3-benzodiazole derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in neurodegenerative diseases .

- Antioxidant Properties : These compounds may exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases .

- Neuroprotective Effects : Certain studies suggest that these compounds can protect neuronal cells from oxidative damage and inflammation, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O/c13-7-8-3-4-9-10(6-8)15-12(14-9)11-2-1-5-16-11/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOGXTRQEAGSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.